2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide
Description
2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide (CAS: 524932-89-6) is a heterocyclic compound featuring a quinoline core substituted at the 2-position with a 1,3-benzodioxole moiety and at the 4-position with a carbohydrazide (-CONHNH₂) group . The benzodioxole group contributes to π-π stacking interactions in biological systems, while the carbohydrazide moiety enhances reactivity, enabling participation in condensation and coordination chemistry. Its molecular formula is inferred as C₁₇H₁₃N₃O₃ (molar mass: 307.3 g/mol), aligning with structurally analogous compounds like 2-(4-ethoxyphenyl)quinoline-4-carbohydrazide (C₁₈H₁₇N₃O₂, 307.35 g/mol) .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-20-17(21)12-8-14(19-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)23-9-22-15/h1-8H,9,18H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJOXZSVDMHGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide typically involves the condensation of 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylic acid with hydrazine hydrate under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction
Chemical Reactions Analysis
2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and pathways, leading to the disruption of cellular processes such as DNA replication and protein synthesis . This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (52) and N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide (53) : Differ in carboxamide position (3 vs. 5 on quinoline). Exhibit distinct melting points (254–256°C vs. 202–203°C), suggesting altered crystallinity due to substitution patterns. IR spectra show C=O stretches at 1659 cm⁻¹ (52) and 1643 cm⁻¹ (53), reflecting electronic effects of substituents.
2-(Furan-2-yl)quinoline-4-carbohydrazide: Replaces benzodioxole with a furan ring, reducing aromaticity and steric bulk. Modified synthetic routes imply differences in reactivity or stability compared to the target compound.
2-(4-Ethoxyphenyl)quinoline-4-carbohydrazide: Substitutes benzodioxole with an ethoxyphenyl group, enhancing hydrophobicity. Shares identical molar mass (307.35 g/mol) with the target compound, but differing solubility and electronic profiles.
Physicochemical Properties
Reactivity and Functional Group Impact
Biological Activity
2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline core substituted with a benzodioxole moiety and a carbohydrazide functional group. This unique arrangement is thought to contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cellular Pathways : The compound has shown the ability to inhibit specific cellular pathways involved in cancer progression, which may lead to reduced tumor growth.
- Cytotoxicity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular integrity.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 (Leukemia) | 5.0 | Apoptosis induction |
| A549 (Lung Cancer) | 7.2 | Cell cycle arrest |
| HCT-116 (Colon Cancer) | 6.5 | Inhibition of tubulin polymerization |
| MDA-MB-231 (Breast Cancer) | 8.0 | Disruption of mitochondrial function |
These findings indicate that the compound exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.
Case Studies
- Antitumor Activity in Vivo : A study conducted on xenograft models demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups. The maximum tolerated dose was determined to be 25 mg/kg, with observed tumor regression in treated mice.
- Mechanism Exploration : Further investigations revealed that the compound interferes with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in sensitive cancer cell lines. This was evidenced by increased levels of apoptotic markers such as cleaved caspase-3 and PARP.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to induce apoptosis and inhibit critical cellular pathways positions it as a candidate for further development in anticancer therapies.
Q & A
Q. What are the established synthetic routes for 2-(1,3-Benzodioxol-5-yl)quinoline-4-carbohydrazide, and how do reaction conditions impact yield and purity?
Methodological Answer: The synthesis typically involves condensation of a quinoline-carboxylic acid derivative with a benzodioxol-containing hydrazide. Key steps include:
- Reactant Selection: Piperonaldehyde (1,3-benzodioxole precursor) and quinoline-4-carboxylic acid derivatives are common starting materials .
- Optimization: Solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., ammonium acetate or Na₂CO₃) significantly affect yield. For example, ethanol reflux with ammonium acetate yielded 60–70% purity in analogous compounds , while DMF with Na₂CO₃ improved reaction homogeneity .
- Purification: Recrystallization from ethanol or chromatography is critical to isolate the target compound .
Q. Table 1: Comparative Synthesis Methods
| Reactants | Solvent | Catalyst | Yield | Purity | Source |
|---|---|---|---|---|---|
| Piperonaldehyde, 1-tetralone | Ethanol | Ammonium acetate | 60–70% | >95% | |
| Quinoline-4-carboxylic acid | DMF | Na₂CO₃ | 30–40% | 90% | |
| Furan-2-yl derivatives | THF | None | 50–55% | 85% |
Q. How is structural characterization performed for this compound, and what analytical techniques are recommended?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves the 3D structure, including hydrogen bonding (e.g., N–H⋯O interactions in dimeric forms) . ORTEP-3 diagrams visualize puckering and torsional angles .
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry. For example, quinoline protons resonate at δ 8.5–9.0 ppm, while benzodioxole protons appear as a singlet at δ 6.0–6.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 365.3) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory. Use fume hoods to avoid inhalation .
- Emergency Measures: For skin contact, rinse with water for ≥15 minutes. In case of ingestion, seek medical attention immediately .
- Storage: Store in sealed containers under dry, ventilated conditions to prevent degradation .
Advanced Research Questions
Q. How do substituent variations on the benzodioxole or quinoline moieties influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Fluorine or chlorine substituents on the phenyl ring enhance cytotoxicity (e.g., IC₅₀ values <10 µM in MCF-7 cells) by increasing electron-withdrawing effects and membrane permeability .
- Case Study: Replacing the 4-fluorophenyl group with 4-chlorophenyl in analogs increased antioxidant activity by 20% in DPPH assays .
Q. Table 2: Substituent Effects on Biological Activity
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Methodological Answer:
- Puckering Analysis: Cremer-Pople parameters quantify ring puckering in the quinoline moiety. For example, a puckering amplitude of Q = 0.52 Å and φ = 24.3° explains steric strain in tetrahydrobenzoquinoline derivatives .
- Twinning and Refinement: SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, resolving discrepancies in unit cell parameters .
Q. What strategies address low yields in hydrazide coupling reactions?
Methodological Answer:
- Catalyst Screening: Switching from Na₂CO₃ to DMAP (4-dimethylaminopyridine) improves acylation efficiency .
- Microwave-Assisted Synthesis: Reduces reaction time from 16 hours to 30 minutes, increasing yield by 25% in analogous reactions .
- Contradiction Note: While DMF enhances solubility, it may hydrolyze hydrazides at high temperatures; THF or dichloromethane is preferable for acid-sensitive intermediates .
Q. How do docking studies inform the design of derivatives targeting specific enzymes?
Methodological Answer:
- Target Selection: Molecular docking (AutoDock Vina) against topoisomerase II or β-tubulin identifies key interactions (e.g., hydrogen bonds with Ser148 or hydrophobic packing with Val23) .
- Validation: MD simulations (AMBER) assess binding stability over 100 ns, correlating ΔG values (<-8 kcal/mol) with experimental IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
